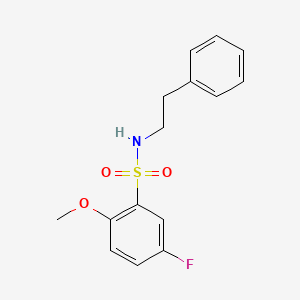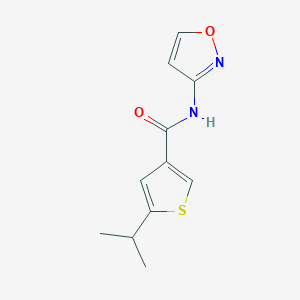![molecular formula C11H12F2N6S B4619939 3-(difluoromethyl)-6-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B4619939.png)
3-(difluoromethyl)-6-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine
Descripción general
Descripción
3-(difluoromethyl)-6-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine is a useful research compound. Its molecular formula is C11H12F2N6S and its molecular weight is 298.32 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 298.08122191 g/mol and the complexity rating of the compound is 395. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
STAT3 Pathway Inhibition
A study by Laporte et al. (2016) highlights the optimization of a pyrazole-containing 1,2,4-triazolo-[3,4-b]thiadiazine scaffold, identifying it as a selective STAT3 pathway inhibitor. This compound shows potential in anti-proliferative activity and affects STAT3 target genes, representing a starting point for drug discovery targeting the STAT3 pathway (Laporte et al., 2016).
Antimicrobial Activity
El-Telbani et al. (2007) conducted a study focusing on the synthesis of various [1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles with demonstrated fungicidal activity. This research implies the potential of pyrazolyl-substituted derivatives in antimicrobial applications (El-Telbani et al., 2007).
Antioxidant and Anticancer Properties
Research by Sunil et al. (2010) explores the in vitro antioxidant and anticancer properties of triazolo-thiadiazoles. This compound exhibited cytotoxic effects on the HepG2 cell line, suggesting its potential in cancer treatment (Sunil et al., 2010).
Antibacterial Activity
A study by Nayak and Poojary (2020) highlights the synthesis of thiadiazines and triazole-thiones bearing a pyrazole moiety. These compounds showed good antibacterial activity against various bacterial strains, suggesting their use in combating bacterial infections (Nayak & Poojary, 2020).
Antifungal and Antimicrobial Agents
Ibrahim et al. (2011) and Myrko et al. (2022) both discuss the synthesis of compounds within the triazolo-thiadiazine class, which show promise as antifungal and antimicrobial agents, especially against specific bacterial and fungal strains (Ibrahim et al., 2011); (Myrko et al., 2022).
Mecanismo De Acción
Target of Action
It’s known that the compound is a key building block for a fast-growing new fungicide family . Fungicides typically target essential biological processes in fungi, such as cell wall synthesis, protein synthesis, and respiration.
Mode of Action
The compound contains a difluoromethyl group, which is of prime importance due to its applicability in functionalizing diverse fluorine-containing heterocycles . These heterocycles are the core moieties of various biologically and pharmacologically active ingredients .
Result of Action
As a key building block for fungicides, it can be inferred that the compound contributes to the overall fungicidal activity, leading to the death or growth inhibition of fungi .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compoundIt’s worth noting that the compound is currently made by environmentally friendly routes , suggesting a consideration for environmental impact in its synthesis.
Análisis Bioquímico
Biochemical Properties
The compound plays a significant role in biochemical reactions, interacting with various enzymes, proteins, and other biomolecules
Cellular Effects
Preliminary studies suggest that it may influence cell function, including potential impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is hypothesized that it exerts its effects at the molecular level, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound may change over time. This could include information on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of the compound in animal models may vary with different dosages. Studies are needed to identify any threshold effects, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This could include any enzymes or cofactors that it interacts with, as well as any effects on metabolic flux or metabolite levels .
Transport and Distribution
This could include any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .
Subcellular Localization
This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Propiedades
IUPAC Name |
3-(difluoromethyl)-6-(1-ethyl-3-methylpyrazol-4-yl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F2N6S/c1-3-18-4-7(6(2)16-18)8-5-20-11-15-14-10(9(12)13)19(11)17-8/h4,9H,3,5H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCDWPFZUENCTDG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)C)C2=NN3C(=NN=C3SC2)C(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F2N6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[4-(3,4-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]isonicotinamide](/img/structure/B4619875.png)
![N,N'-(4-methyl-1,2-phenylene)bis[2-(4-chlorophenyl)acetamide]](/img/structure/B4619882.png)
![N~2~-(4-bromophenyl)-N~1~-{2-[(2-methylbenzyl)thio]ethyl}-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4619887.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2,2-diphenylacetamide](/img/structure/B4619891.png)
![2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B4619895.png)

![4-({[(2,3-dimethylphenyl)amino]carbonothioyl}amino)-N-(4-methoxyphenyl)benzenesulfonamide](/img/structure/B4619902.png)
![N-[1-(1H-benzimidazol-2-yl)ethyl]-2-methylbenzamide](/img/structure/B4619909.png)
![2-[1-(2,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-5-(2-furyl)-1,3,4-oxadiazole](/img/structure/B4619920.png)
![N-cyclopropyl-3-[(ethylamino)sulfonyl]-4-methoxybenzamide](/img/structure/B4619921.png)

![2-methoxy-N-{2-oxo-2-[2-(3-phenyl-2-propen-1-ylidene)hydrazino]ethyl}benzamide](/img/structure/B4619933.png)

![2-chloro-5-[({[5-(2-hydroxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]benzoic acid](/img/structure/B4619954.png)
